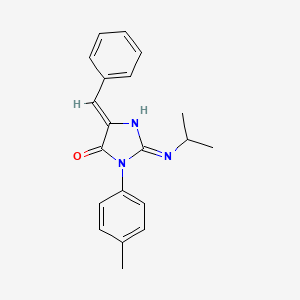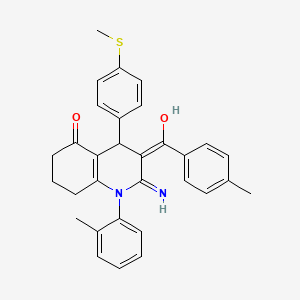![molecular formula C18H14ClFN2O2S B15284298 (5Z)-5-[(3-chloro-4-ethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B15284298.png)
(5Z)-5-[(3-chloro-4-ethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chloro-4-ethoxybenzylidene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorinated ethoxybenzylidene group, and a fluorophenyl imino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-4-ethoxybenzylidene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-chloro-4-ethoxybenzaldehyde with 4-fluoroaniline to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to yield the final thiazolidinone product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-chloro-4-ethoxybenzylidene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and ethoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-ethoxybenzylidene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-ethoxybenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-nitrobenzohydrazide
Uniqueness
5-(3-chloro-4-ethoxybenzylidene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its thiazolidinone core, combined with the chlorinated ethoxybenzylidene and fluorophenyl imino groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H14ClFN2O2S |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
(5Z)-5-[(3-chloro-4-ethoxyphenyl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14ClFN2O2S/c1-2-24-15-8-3-11(9-14(15)19)10-16-17(23)22-18(25-16)21-13-6-4-12(20)5-7-13/h3-10H,2H2,1H3,(H,21,22,23)/b16-10- |
InChI Key |
XZXSWAKPUIJIIR-YBEGLDIGSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2,2-trifluoro-N-(4-iodophenyl)ethanimidoyl]benzenesulfonamide](/img/structure/B15284218.png)
![(5E)-2-(4-chloro-3-methylanilino)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B15284221.png)

![(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B15284236.png)
![5,7-Dibromo-2-hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B15284243.png)
![4-Methyl-5-{[2-methyl-4-(4-morpholinylsulfonyl)anilino]methylene}-2,6-dioxo-1-(2-phenylethyl)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B15284251.png)
![(5Z)-5-[[2-[4-(1-adamantyl)phenyl]hydrazinyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B15284257.png)
![N-[2,2,2-trichloro-N-(4-fluorophenyl)ethanimidoyl]benzenesulfonamide](/img/structure/B15284272.png)
![1-(4-chlorophenyl)-2-({4-ethyl-5-[(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B15284275.png)
![(5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284293.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B15284294.png)
![3-({4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B15284302.png)
![N-(4-ethoxyphenyl)-2-{5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B15284305.png)

